Zinc-Binding Group (ZBG) Novelty: 2-(Oxazol-2-yl)phenol Moiet y vs. Classical Hydroxamate ZBGs in HDAC Inhibitor Design
The 2-(oxazol-2-yl)phenol moiety functions as a novel zinc-binding group (ZBG) in histone deacetylase (HDAC) inhibitors, representing a structural alternative to the classical hydroxamic acid ZBG motif (e.g., suberoylanilide hydroxamic acid, SAHA) [1]. Molecular modeling of an oxazolylphenol-derived inhibitor (compound 10) in the HDAC2 active site reveals a zinc-binding pattern analogous to benzamide HDAC inhibitors, but achieved via a distinct heterocyclic N,O-chelation geometry that does not require the aniline substructure associated with benzamide-class toxicities [1]. A series of 15 analogues incorporating this novel ZBG were synthesized and demonstrated selective inhibition against HDAC1 and class IIb HDACs (HDAC6 and HDAC10) [1].
| Evidence Dimension | Zinc-binding group (ZBG) structural class and binding mode |
|---|---|
| Target Compound Data | 2-(Oxazol-2-yl)phenol moiety: N,O-bidentate chelation via oxazole N and phenolate O; modeled binding pattern similar to benzamide HDAC inhibitors |
| Comparator Or Baseline | Classical hydroxamic acid ZBGs (e.g., SAHA) and benzamide ZBGs (e.g., MS-275) |
| Quantified Difference | Novel ZBG structural class; 15 analogues synthesized with selective HDAC1/6/10 inhibition profiles (specific IC₅₀ values not reported in abstract) |
| Conditions | HDAC2 active site molecular modeling; HDAC1, HDAC6, and HDAC10 enzymatic inhibition assays |
Why This Matters
This establishes the 2-(oxazol-2-yl)phenol core as a privileged zinc-binding scaffold enabling the development of non-hydroxamate, non-aniline HDAC inhibitors with potentially differentiated selectivity and toxicity profiles.
- [1] Li Y, Woster PM. Discovery of a new class of histone deacetylase inhibitors with a novel zinc binding group. Med Chem Commun. 2015;6:613-618. View Source
